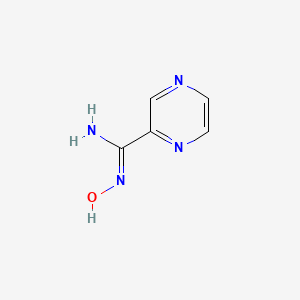

Pyrazine-2-amidoxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxypyrazine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-5(9-10)4-3-7-1-2-8-4/h1-3,10H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHJCRJEMIFNNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C=N1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51285-05-3 | |

| Record name | 51285-05-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Pyrazine-2-amidoxime

Introduction

Pyrazine-2-amidoxime (PAOX) is a heterocyclic organic compound and a structural analogue of the well-known antituberculosis drug pyrazinamide (PZA).[1][2][3] As a synthetic intermediate, it serves as a valuable building block in pharmaceutical synthesis.[4][5] Furthermore, PAOX itself has garnered significant interest due to its demonstrated antimicrobial and antifungal properties, making it a subject of research in drug design and discovery.[1][6][7] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols from cited literature, and visualizations of key processes and interactions.

Core Physicochemical and General Properties

This compound is typically supplied as a stable, crystalline solid.[4][5] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 51285-05-3 | [4][5] |

| Molecular Formula | C₅H₆N₄O | [4][5] |

| Molecular Weight | 138.13 g/mol | |

| Formal Name | N'-hydroxy-pyrazine-2-carboximidamide | [4][5] |

| Appearance | Crystalline Solid | [4][5] |

| Purity | ≥97% | [4][5] |

| Melting Point | 180-185 °C | |

| Thermal Stability | Decomposes at temperatures above 170-400 °C | [1][7] |

| Storage Conditions | -20°C | [4] |

| Long-term Stability | ≥ 4 years | [4] |

Solubility Profile

The solubility of this compound has been determined in various organic and aqueous solvents. It exhibits high solubility in polar aprotic solvents like DMSO and DMF.

| Solvent | Solubility (approx.) | Reference |

| DMSO | 30 mg/mL | [4][5] |

| DMF | 30 mg/mL | [4][5] |

| Water | 2 mg/mL | [6] |

| Ethanol | 0.2 mg/mL | [4][5] |

| PBS (pH 7.2) | 0.1 mg/mL | [4][5] |

Note: Solubility in water can be achieved with ultrasonic treatment and heating to 60°C.[6] For biological experiments, stock solutions are typically prepared in organic solvents like DMSO and then further diluted in aqueous buffers.[4]

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic analyses have provided detailed insights into the molecular structure and bonding of PAOX.

Spectroscopic Properties

| Technique | Key Findings | Reference |

| UV/Vis | λmax: 206, 251, 302 nm | [4][5] |

| FT-IR | - 3437–3331 cm⁻¹: Symmetric/asymmetric NH stretching- 1650 cm⁻¹: Azomethine moiety- 953 cm⁻¹: Strong peak for N-O stretching of the oxime group | [1][8] |

Crystallographic Properties

Single-crystal X-ray diffraction studies reveal that PAOX crystallizes in a monoclinic system.[1][7] The crystal structure is stabilized by a network of intermolecular and intramolecular hydrogen bonds, including O–H⋯N, N–H⋯N, and C–H⋯O interactions.[1] These interactions lead to the formation of dimers and stable helical-like polymer structures.[1][2][7]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1][7] |

| Space Group | P2₁ | [1][7] |

Biological Activity and Chelation

This compound exhibits notable biological activity, particularly against microbial and fungal pathogens. It is also recognized for its ability to act as a chelating agent for metal ions.

Antimicrobial and Antifungal Activity

PAOX has demonstrated bactericidal activity against both Gram-positive and Gram-negative bacteria.[1] It also shows antifungal properties, specifically against Candida albicans.[1][6]

| Activity Metric | Value | Target Organisms | Reference |

| MIC / MBC | 5.79 mM | Gram-positive and Gram-negative bacteria, C. albicans | [1] |

Metal Ion Chelation

Studies have shown that this compound acts as a bidentate ligand, coordinating with d-block metal ions.[1][8] The coordination occurs through the azomethine and amine nitrogen atoms, forming stable complexes.[1][8]

Experimental Methodologies

Detailed protocols for the characterization and analysis of this compound have been described in the literature.

Synthesis and Crystallization

While PAOX is commercially available, amidoximes are generally synthesized via the reaction of a nitrile with hydroxylamine.[9] High-quality crystals for analysis have been obtained using a slow diffusion method.[1][2]

-

Protocol: A solution of the compound is prepared in a suitable solvent. This solution is carefully layered with a second solvent in which the compound is less soluble. The container is sealed and left undisturbed at room temperature for an extended period (e.g., two weeks), allowing for the slow growth of single crystals at the solvent interface.[3]

Single-Crystal X-ray Diffraction

-

Instrumentation: Data is collected using a CCD diffractometer (e.g., Oxford Diffraction Gemini R) with CuKα radiation.[10]

-

Data Analysis: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F² with software packages like SHELX.[10]

Thermal Analysis

-

Methodology: The thermal decomposition of PAOX was investigated using thermogravimetry (TG) and differential thermogravimetry (DTG) techniques.[1][7] This analysis reveals a two-stage degradation process and confirms the compound's thermal stability up to approximately 170°C.[1][7]

Electrochemical Analysis

-

Methodology: The redox behavior was studied using cyclic voltammetry (CV) in an acetonitrile solution containing a supporting electrolyte.[1] A three-electrode system with a platinum working electrode is typically employed to determine the anodic oxidation and cathodic reduction potentials.[1][3]

Antimicrobial Susceptibility Testing

The antimicrobial activity is quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal/Fungicidal Concentration (MBC/MFC).

-

Protocol: A standard microbroth dilution assay is performed. The compound is serially diluted in an appropriate liquid culture medium. Selected microbial or fungal strains are inoculated into the dilutions. The MIC is determined as the lowest concentration that inhibits visible growth after incubation. To determine the MBC/MFC, aliquots are taken from the wells with no visible growth and plated on solid agar media. The MBC/MFC is the lowest concentration that results in no colony formation.[1][10]

Conclusion

This compound is a well-characterized compound with a comprehensive physicochemical profile. Its defined solubility, thermal stability, and spectroscopic signatures make it a reliable substance for research and development. The demonstrated antimicrobial and antifungal activities, combined with its capacity for metal chelation, highlight its potential in the development of new therapeutic agents and functional materials. The established experimental protocols provide a solid foundation for further investigation into its properties and applications.

References

- 1. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and mic ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10537H [pubs.rsc.org]

- 2. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

In-Depth Technical Guide to the Crystal Structure of Pyrazine-2-amidoxime

For researchers, scientists, and professionals in drug development, a thorough understanding of the molecular structure of pharmacologically relevant compounds is paramount. Pyrazine-2-amidoxime (PAOX), a structural analog of the antitubercular drug pyrazinamide (PZA), presents a compelling case for detailed crystallographic analysis. This guide provides a comprehensive overview of the crystal structure of PAOX, detailing the experimental protocols for its determination and presenting key structural data in a clear, accessible format.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁, with two unique molecules (A and B) in the asymmetric unit.[1][2] Key crystallographic data and unit cell parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₅H₆N₄O |

| Formula weight | 138.13 |

| Temperature | 295(2) K |

| Wavelength | 1.54184 Å |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | |

| a | 7.0368(3) Å |

| b | 10.5973(5) Å |

| c | 8.5401(4) Å |

| α | 90° |

| β | 109.584(4)° |

| γ | 90° |

| Volume | 599.71(5) ų |

| Z | 4 |

| Calculated density | 1.530 Mg/m³ |

Table 2: Selected Bond Lengths for this compound (Molecules A and B)

| Bond | Length (Å) - Molecule A | Length (Å) - Molecule B |

| O(10)-C(7) | 1.358(3) | 1.361(3) |

| N(1)-C(2) | 1.336(3) | 1.339(3) |

| N(1)-C(6) | 1.338(3) | 1.341(3) |

| N(4)-C(3) | 1.330(3) | 1.332(3) |

| N(4)-C(5) | 1.335(3) | 1.338(3) |

| N(8)-C(7) | 1.385(3) | 1.388(3) |

| N(9)-C(7) | 1.289(3) | 1.292(3) |

| C(2)-C(3) | 1.383(4) | 1.386(4) |

| C(5)-C(6) | 1.381(4) | 1.384(4) |

Table 3: Selected Bond Angles for this compound (Molecules A and B)

| Angle | Angle (°) - Molecule A | Angle (°) - Molecule B |

| C(2)-N(1)-C(6) | 116.8(2) | 116.6(2) |

| C(3)-N(4)-C(5) | 116.9(2) | 116.7(2) |

| N(9)-C(7)-N(8) | 124.6(2) | 124.4(2) |

| N(9)-C(7)-O(10) | 112.5(2) | 112.7(2) |

| N(8)-C(7)-O(10) | 122.9(2) | 122.9(2) |

| N(1)-C(2)-C(3) | 122.1(2) | 122.3(2) |

| N(4)-C(3)-C(2) | 122.0(2) | 121.8(2) |

| N(4)-C(5)-C(6) | 122.2(2) | 122.4(2) |

| N(1)-C(6)-C(5) | 122.0(2) | 121.8(2) |

Experimental Protocols

Crystallization by Diffusion Method

Single crystals of this compound suitable for X-ray diffraction were obtained using the diffusion method.[1][2]

-

Preparation of Solution: A solution was prepared by dissolving 2 mg of this compound in 1 mL of acetonitrile (MeCN).

-

Antisolvent: Tetrahydropyran (THP) was used as the antisolvent. 2.5 mL of THP was carefully layered over the this compound solution in a closed container.

-

Crystallization Conditions: The container was sealed and left undisturbed at room temperature.

-

Crystal Growth: High-quality crystals formed over a period of two weeks.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was carried out using single-crystal X-ray diffraction.[3]

-

Data Collection: Diffraction data were collected on an Oxford Diffraction Gemini R ULTRA Ruby CCD diffractometer using CuKα radiation (λ = 1.54184 Å) at a temperature of 22 ± 0.1°C.[3]

-

Data Reduction: The collected data were reduced using the CrysAlis RED software, which included a multi-scan absorption correction.[3]

-

Structure Solution and Refinement: The crystal structure was solved using direct methods with the SHELX package and refined by full-matrix least-squares on F².[3]

-

Hydrogen Atom Treatment: Hydrogen atoms bonded to oxygen and nitrogen atoms were placed in geometrically calculated positions and refined freely.[3]

-

Visualization: The molecular graphics were prepared using the ORTEP-3 and Mercury programs.[3]

Molecular and Crystal Packing Analysis

In the crystalline state, this compound molecules are engaged in a network of intermolecular interactions, which dictates the overall crystal packing. These interactions primarily consist of hydrogen bonds and π-π stacking.[1]

An interesting feature of the this compound crystal structure is the formation of helical-like polymeric chains.[1][2] These chains are stabilized by intermolecular hydrogen bonds between adjacent molecules. Further hydrogen bonding interactions link these helical structures into a three-dimensional network.[1]

This detailed structural analysis of this compound provides a foundational understanding for researchers in drug design and materials science. The elucidated intermolecular interactions and packing motifs are crucial for predicting and understanding the physicochemical properties of this compound, such as solubility and stability, which are critical parameters in the drug development pipeline.

References

X-ray Diffraction Analysis of Pyrazine-2-Amidoxime: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Crystal Structure and Experimental Protocols

Pyrazine-2-amidoxime (PAOX), a molecule of significant interest in medicinal chemistry, serves as a structural analogue to the well-established anti-tuberculosis drug, pyrazine-2-carboxamide (PZA).[1][2] Understanding the three-dimensional structure of PAOX at an atomic level is crucial for elucidating its mechanism of action, predicting its interactions with biological targets, and guiding the rational design of new, more potent derivatives. This technical guide provides a comprehensive overview of the X-ray diffraction studies on PAOX, detailing its crystal structure, the experimental methodologies employed for its characterization, and the key intermolecular interactions that govern its solid-state architecture. This information is invaluable for researchers, scientists, and professionals engaged in the field of drug development.

Crystallographic Data Summary

Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the monoclinic crystal system with the space group P2₁.[1][3] The asymmetric unit of the crystal contains two distinct molecules of PAOX, denoted as Molecule A and Molecule B.[1][3] A summary of the key crystallographic data is presented in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Molecules per Asymmetric Unit | 2 (Molecule A and Molecule B) |

| Unit Cell Dimensions | |

| a (Å) | Value not explicitly stated in snippets |

| b (Å) | Value not explicitly stated in snippets |

| c (Å) | Value not explicitly stated in snippets |

| α (°) | 90 |

| β (°) | Value not explicitly stated in snippets |

| γ (°) | 90 |

| Volume (ų) | Value not explicitly stated in snippets |

| Molecular Geometry | |

| Pyrazine Ring Planarity | Nearly planar |

| Dihedral Angle (Ring-Amidoxime) | Molecule A: 10.2(2)° |

| Molecule B: 3.6(2)° |

Detailed bond lengths, valence angles, and torsion angles are consistent with those observed for similar groups of compounds and are typically found in the supplementary information of the cited literature.[1][3]

Intermolecular Interactions and Crystal Packing

The crystal structure of this compound is stabilized by a network of intramolecular and intermolecular hydrogen bonds.[1][3] These interactions involve N–H⋯O, N–H⋯N, C–H⋯N, O–H⋯N, and C–H⋯O hydrogen bonds.[1] Notably, adjacent PAOX molecules are linked by O10–H10⋯N9 hydrogen bonds.[1] The crystal packing is further characterized by the presence of π-π stacking interactions between the pyrazine rings of neighboring molecules.[1] This intricate network of non-covalent interactions leads to the formation of dimeric structures and stable helical-like polymers within the crystal lattice.[1][2][3]

Experimental Protocols

The successful elucidation of the crystal structure of this compound relies on a series of well-defined experimental procedures, from crystal growth to data analysis.

Crystallization via Diffusion Method

High-quality single crystals of PAOX suitable for X-ray diffraction were obtained using the diffusion method.[1][4] The general workflow for this process is outlined below.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction. A suitable crystal was mounted on a diffractometer, and diffraction data was collected. The experimental and data processing steps are summarized in the following diagram.

Significance for Drug Development

The detailed structural information obtained from X-ray diffraction studies of this compound is of paramount importance for the drug development community. The ability of PAOX to act as a chelating, terminal, or bridging ligand allows for its interaction with various metal ions, which can be a key aspect of its biological activity.[1] Furthermore, understanding the precise geometry of the molecule and its hydrogen bonding capabilities can inform the design of analogues with improved binding affinity and selectivity for their biological targets. The observation of its antifungal and antibacterial properties further underscores the potential of PAOX as a lead compound for the development of new antimicrobial agents.[1] The structural data presented herein provides a solid foundation for future structure-activity relationship (SAR) studies and the computational modeling of PAOX and its derivatives.

References

- 1. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and mic ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10537H [pubs.rsc.org]

- 2. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Theoretical DFT Insights into Pyrazine-2-amidoxime: A Technical Guide

This technical guide provides an in-depth analysis of Pyrazine-2-amidoxime (PAOX) using theoretical Density Functional Theory (DFT) studies. PAOX is a significant compound, recognized as a structural analogue of Pyrazinamide (PZA), a primary drug used in tuberculosis treatment.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated overview of the molecule's structural, spectroscopic, electronic, and electrochemical properties as elucidated by computational methods.

Computational and Experimental Methodologies

The theoretical findings discussed herein are primarily derived from DFT calculations, which have been corroborated by various experimental techniques. Understanding these methods is crucial for interpreting the presented data.

Computational DFT Protocol

The geometric, energetic, and spectroscopic properties of this compound have been characterized using DFT methods.[1][2] The computational workflow typically involves geometry optimization followed by frequency and electronic property calculations.

-

Software: Gaussian suite of programs is commonly employed for these calculations.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used for its balance of accuracy and computational cost in describing molecular systems like PAOX.[3]

-

Basis Set: The 6-311+G** basis set is a popular choice, providing a good description of electron distribution, including polarization and diffuse functions, which are important for systems with heteroatoms and potential hydrogen bonding.[2][3]

-

Environment: Calculations are often performed for the molecule in the gas phase to understand its intrinsic properties, as well as in solution (e.g., using the Polarizable Continuum Model, PCM) to simulate experimental conditions.[1]

Caption: A typical workflow for DFT calculations on this compound.

Experimental Validation Protocols

-

Single-Crystal X-ray Diffraction: The crystalline form of PAOX was obtained by diffusion, and its structure was determined by single-crystal X-ray diffraction.[1][2] This technique provides definitive experimental data on bond lengths, bond angles, and intermolecular interactions in the solid state, serving as a benchmark for DFT-optimized geometries. The measurements revealed that PAOX crystallizes in the monoclinic P2₁ space group.[2]

-

Spectroscopy (FT-IR, Raman, UV-Vis): Infrared and Raman spectroscopies are essential for confirming the structure of compounds.[1][2] Experimental FT-IR and Raman spectra are compared with vibrational frequencies calculated by DFT to assign characteristic bands.[4] UV-Vis spectroscopy, conducted in solvents like acetonitrile, ethanol, and water, provides information about electronic transitions, which can be correlated with theoretical calculations.[1]

-

Electrochemistry: The redox behavior of PAOX was investigated using cyclic voltammetry (CV) in an acetonitrile solution with a platinum working electrode.[1][4] This method helps in understanding the oxidation and reduction potentials and mechanisms, which can be rationalized by examining the molecule's frontier molecular orbitals calculated via DFT.

Molecular Structure and Geometry

DFT calculations provide a detailed picture of the molecular geometry of PAOX. In its crystal structure, two unique molecules (A and B) are present in the asymmetric unit.[2] The pyrazine rings are nearly planar, and they form a dihedral angle with the amidoxime group.[2] The calculated geometric parameters show good agreement with experimental data from X-ray crystallography.[5]

Table 1: Selected Bond Lengths (Å) of this compound

| Bond | DFT (B3LYP/6-311+G**) | X-ray Diffraction (Molecule A) | X-ray Diffraction (Molecule B) |

|---|---|---|---|

| N-O (oxime) | Data not available in snippets | Data not available in snippets | Data not available in snippets |

| C=N (oxime) | Data not available in snippets | Data not available in snippets | Data not available in snippets |

| C-C (ring) | Data not available in snippets | Data not available in snippets | Data not available in snippets |

| C-N (ring) | Data not available in snippets | Data not available in snippets | Data not available in snippets |

(Note: Specific bond length values were not available in the provided search snippets, but their consistency between DFT and X-ray data is noted in the source material[2])

Table 2: Selected Bond Angles (°) of this compound

| Angle | DFT (B3LYP/6-311+G**) | X-ray Diffraction (Molecule A) | X-ray Diffraction (Molecule B) |

|---|---|---|---|

| C-N-O | Data not available in snippets | Data not available in snippets | Data not available in snippets |

| N-C-C | Data not available in snippets | Data not available in snippets | Data not available in snippets |

| C-C-N | Data not available in snippets | Data not available in snippets | Data not available in snippets |

(Note: Specific bond angle values were not available in the provided search snippets, but their consistency is mentioned in the source[2])

Intermolecular Interactions and Supramolecular Structure

In the solid state, PAOX molecules engage in a complex network of intermolecular interactions, which DFT studies help to elucidate. These include O–H⋯N, N–H⋯N, and C–H⋯O hydrogen bonds, as well as π-π stacking interactions between pyrazine rings.[1][2] These interactions lead to the formation of stable dimers and unique three-dimensional helix-like polymer structures.[1][2] This self-assembly suggests that PAOX can act as a biomimetic foldamer.[1]

Caption: Intermolecular hydrogen bonds stabilizing the PAOX dimer structure.

Vibrational and Electronic Spectra

Vibrational Analysis

The vibrational frequencies calculated by DFT correlate well with experimental FT-IR and Raman spectra.[4] A key vibrational mode is the stretching of the N-O bond in the oxime group, which appears as a sharp, strong peak in the experimental FT-IR spectrum at 953 cm⁻¹.[1] DFT calculations place this band at 914 cm⁻¹ for the monomer and 940 cm⁻¹ for a dimer, confirming the presence of the oxime group.[1]

Table 3: Key Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | DFT (Monomer) | DFT (Dimer D1) | Experimental (FT-IR) |

|---|---|---|---|

| ν(N-O) oxime | 914 | 940 | 953[1] |

| Pyrazine Ring Bending | Data not available in snippets | Data not available in snippets | 1021, 1055[5] |

| Pyrazine Ring CN Stretch | Data not available in snippets | Data not available in snippets | 1528[5] |

Electronic Properties

DFT is used to calculate frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are key to understanding the electronic transitions and reactivity of the molecule. The energy gap between the HOMO and LUMO provides insight into the molecule's chemical reactivity and kinetic stability.

Table 4: Calculated Electronic Properties of Pyrazine Derivatives

| Parameter | This compound (PAOX) | Other Pyrazine Derivatives |

|---|---|---|

| EHOMO (eV) | Data not available in snippets | Reported for various derivatives[6] |

| ELUMO (eV) | Data not available in snippets | Reported for various derivatives[6] |

| Energy Gap (ΔE) (eV) | Data not available in snippets | Reported for various derivatives[6] |

| Chemical Potential (µ) | Data not available in snippets | Increased with halogen substitution[7] |

| Electrophilicity Index (ω) | Data not available in snippets | Decreased with halogen substitution[7] |

(Note: Specific HOMO/LUMO energy values for PAOX were not available in the search snippets, but the use of DFT for these calculations on similar molecules is well-documented[6])

Electrochemical Behavior

The redox properties of PAOX have been studied experimentally and rationalized through proposed mechanisms.[1] The electrochemical processes involve the reduction of the pyrazine ring and the oxidation of the amidoxime group.[4]

Cathodic Reduction

The reduction process in the negative potential region is attributed to the pyrazine ring.[4] This process can lead to the decomposition of the pyrazine moiety, occurring alongside hydrogen evolution.[4]

Caption: Proposed mechanism for the cathodic reduction of this compound.

Anodic Oxidation

The oxidation process involves the amidoxime moiety and is influenced by the presence of nucleophiles like methanol in the solution.[4] The mechanism involves an initial oxidation followed by a chemical reaction, such as a nucleophilic attack or proton abstraction.[4]

Caption: Proposed mechanism for the anodic oxidation of this compound.

Table 5: Electrochemical Data for this compound in Acetonitrile

| Reaction Symbol | Potential (V vs. SCE) | Process Type |

|---|---|---|

| OX1 | Data not available in snippets | Anodic Oxidation |

| OX2 | Data not available in snippets | Anodic Oxidation |

| RED1Py | Data not available in snippets | Cathodic Reduction |

| RED2Py | Data not available in snippets | Cathodic Reduction |

(Note: Specific potential values from Table 3 of the source material[1] were not detailed in the search snippets.)

Conclusion

Theoretical DFT studies have proven to be a powerful tool for investigating the molecular properties of this compound. These computational methods provide detailed insights into the molecule's geometry, vibrational modes, and electronic structure, which show strong concordance with experimental data from X-ray diffraction, spectroscopy, and electrochemistry. The analysis of intermolecular forces has revealed the capacity of PAOX to form complex supramolecular structures like dimers and helical polymers, highlighting its potential in crystal engineering. Furthermore, understanding its redox behavior through combined experimental and theoretical approaches can inform its potential applications as a biologically active compound. These comprehensive studies form a crucial foundation for the rational design of new drugs and materials based on the pyrazine scaffold.

References

- 1. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and mic ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10537H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chemrxiv.org [chemrxiv.org]

Thermal Decomposition of Pyrazine-2-amidoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of Pyrazine-2-amidoxime (PAOX), a compound of interest in pharmaceutical research due to its structural analogy to the anti-tuberculosis drug pyrazinamide. Understanding the thermal stability and decomposition pathway of PAOX is crucial for drug development, formulation, and ensuring safety during manufacturing and storage. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the proposed decomposition pathway.

Quantitative Thermal Decomposition Data

The thermal degradation of this compound proceeds in two distinct stages. The following table summarizes the key quantitative data obtained from Thermogravimetric Analysis (TGA) and Differential Thermogravimetric Analysis (DTG).[1]

| Stage | Temperature Range (°C) | Peak Decomposition Temperature (°C) (from DTG) | Mass Loss (%) | Evolved Fragment(s) |

| 1 | 153 - 270 | Not Specified | 82.04 | Pyrazine molecule |

| 2 | 271 - 316 | Not Specified | 13.22 | Amidoxime group |

Experimental Protocols

This section details the methodologies for the key experiments used in the thermal analysis of this compound.

Thermogravimetric Analysis coupled with Infrared Spectroscopy (TG-IR)

This protocol is based on the study by Chylewska et al. (2016) and general best practices for TG-IR analysis of organic compounds.[1][2]

Objective: To determine the temperature-dependent mass loss of this compound and identify the evolved gaseous decomposition products.

Instrumentation:

-

A thermogravimetric analyzer coupled to a Fourier-transform infrared (FTIR) spectrometer via a heated transfer line.

Experimental Parameters:

-

Sample Mass: 5-10 mg of crystalline this compound.

-

Crucible: Alumina or platinum crucible.

-

Atmosphere: Inert atmosphere, typically nitrogen or argon, with a purge gas flow rate of 20-50 mL/min to prevent oxidative decomposition and carry evolved gases to the IR cell.

-

Heating Program: A linear heating rate of 10 °C/min over a temperature range of 20-1000 °C.

-

Transfer Line Temperature: Maintained at a temperature high enough to prevent condensation of evolved gases, typically 200-250 °C.

-

FTIR Gas Cell Temperature: Maintained at a stable temperature, typically around 200-250 °C.

-

FTIR Spectroscopy: Spectra of the evolved gases are collected continuously throughout the TGA experiment. A typical setup would involve collecting a spectrum every 10-20 seconds with a resolution of 4 cm⁻¹.

Data Analysis:

-

The TGA data is plotted as mass (%) versus temperature (°C). The DTG curve (first derivative of the TGA curve) is plotted to identify the temperatures of maximum decomposition rates.

-

The FTIR spectra collected at different temperatures corresponding to the mass loss events are analyzed to identify the functional groups and, consequently, the molecular structure of the evolved gases. This is achieved by comparing the experimental spectra with reference spectra of known gases (e.g., pyrazine, ammonia, isocyanic acid).[3][4][5]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions (e.g., melting, decomposition) of this compound as a function of temperature.

Instrumentation:

-

A differential scanning calorimeter.

Experimental Parameters:

-

Sample Mass: 2-5 mg of crystalline this compound hermetically sealed in an aluminum pan.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: Inert atmosphere, typically nitrogen, with a purge gas flow rate of 20-50 mL/min.

-

Heating Program: A linear heating rate of 10 °C/min over a temperature range of 25 °C to a temperature beyond the final decomposition stage observed in TGA (e.g., 400 °C).

Data Analysis:

-

The DSC thermogram is plotted as heat flow (mW or W/g) versus temperature (°C).

-

Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks.

-

The onset temperature, peak temperature, and enthalpy (area under the peak) of each thermal event are determined.

Visualizations

Experimental Workflow for TG-IR Analysis

Caption: Workflow for TG-IR analysis.

Proposed Thermal Decomposition Pathway of this compound

The following diagram illustrates a plausible two-stage thermal decomposition pathway for this compound, consistent with the experimental findings. The first stage involves the cleavage of the C-C bond between the pyrazine ring and the amidoxime group. The second stage involves the fragmentation of the amidoxime moiety.

Caption: Proposed decomposition pathway.

Disclaimer: The proposed decomposition pathway is a simplified representation based on the identified evolved fragments. The actual mechanism may involve complex radical reactions. Further detailed mechanistic studies would be required for a complete understanding.

References

- 1. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and mic ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10537H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Electrochemical Behavior of Pyrazine-2-Amidoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrochemical behavior of Pyrazine-2-amidoxime (PAOX), a compound of interest in medicinal chemistry and materials science. This document summarizes key quantitative data, details experimental protocols for electrochemical analysis, and visualizes the proposed reaction pathways. The information presented here is crucial for understanding the redox properties of PAOX, which can inform its application in various fields, including drug development and coordination chemistry.

Core Electrochemical Properties

The redox behavior of this compound has been investigated, revealing complex electrochemical processes involving both the pyrazine ring and the amidoxime moiety.[1] Studies conducted in an acetonitrile solution have shown that PAOX undergoes three consecutive anodic reactions and a cathodic reduction.[1] The electrochemical processes are influenced by the presence of other molecules, such as methanol, which can participate in follow-up chemical reactions.[2]

Quantitative Electrochemical Data

The key electrochemical parameters for this compound, as determined by cyclic voltammetry in an acetonitrile solution, are summarized in the table below.[1] These values provide a quantitative understanding of the redox events.

| Process | Anodic Peak Potential (Epa) (V vs. SCE) | Cathodic Peak Potential (Epc) (V vs. SCE) | Half-Wave Potential (E1/2) (V vs. SCE) | Peak Separation (ΔEp) (V) | Description |

| OX1/RED1 | 0.490 | 0.428 | 0.459 | 0.062 | Reversible oxidation of the amine group. |

| OX2 | 0.831 | - | - | - | Broad and ill-defined oxidation peak. |

| OX3 | 1.256 | - | - | - | Main, well-defined irreversible oxidation peak. |

| RED1Py | - | -1.060 | - | - | Irreversible reduction of the pyrazine ring. |

Note: The data was obtained in an acetonitrile solution with 0.1 M TBP as the supporting electrolyte at a scan rate of 100 mV/s using a platinum working electrode. The reference electrode was a Saturated Calomel Electrode (SCE). E1/2 is calculated as 0.5(Epa + Epc).[1]

Experimental Protocols

The electrochemical analysis of this compound was carried out using cyclic voltammetry. The following provides a detailed methodology based on the available literature.

Objective: To investigate the redox behavior of this compound in an aprotic solvent.

Materials and Equipment:

-

Analyte: this compound (PAOX), 1 mM solution.

-

Solvent: Acetonitrile (CH3CN).

-

Supporting Electrolyte: Tetrabutylammonium perchlorate (TBP), 0.1 M.

-

Working Electrode: Platinum (Pt) electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

Potentiostat/Galvanostat for cyclic voltammetry measurements.

-

Electrochemical Cell: A three-electrode cell configuration.

Procedure:

-

Solution Preparation: Prepare a 1 mM solution of this compound in acetonitrile. Add the supporting electrolyte, TBP, to a final concentration of 0.1 M.

-

Electrochemical Cell Setup: Assemble the three-electrode cell with the platinum working electrode, SCE reference electrode, and platinum wire counter electrode.

-

Cyclic Voltammetry Measurement:

-

Immerse the electrodes in the prepared solution.

-

Set the potential window to scan from an initial potential to a final potential and back, covering the range where redox events are expected (e.g., from -1.5 V to 1.5 V).

-

Set the scan rate to 100 mV/s.

-

Record the cyclic voltammogram, which plots the current response as a function of the applied potential.

-

-

Data Analysis:

-

Identify the anodic (oxidation) and cathodic (reduction) peak potentials and currents from the voltammogram.

-

Determine the reversibility of the redox processes by calculating the peak separation (ΔEp = Epa - Epc).

-

Propose reaction mechanisms based on the observed electrochemical behavior.

-

Proposed Electrochemical Pathways

The electrochemical behavior of this compound involves distinct oxidation and reduction pathways. The amidoxime moiety is central to the anodic oxidation, while the pyrazine ring is responsible for the cathodic reduction.

Anodic Oxidation of the Amidoxime Moiety

The oxidation of the amidoxime group is proposed to occur in a stepwise manner, involving the formation of an iminoxy radical through proton and single-electron abstractions.[1]

Caption: Proposed anodic oxidation pathway of this compound.

Cathodic Reduction of the Pyrazine Ring

The reduction process at negative potentials is attributed to the irreversible reduction of the pyrazine ring.[1] This is a common electrochemical characteristic of pyrazine and its derivatives.

Caption: Proposed cathodic reduction pathway of the pyrazine ring in PAOX.

Experimental Workflow for Electrochemical Analysis

The logical flow of an electrochemical experiment to characterize a compound like this compound is outlined below.

Caption: Workflow for the electrochemical characterization of PAOX.

References

* Pyrazine-2-amidoxime molecular geometry and conformation

An In-depth Technical Guide on the Molecular Geometry and Conformation of Pyrazine-2-amidoxime

This technical guide provides a comprehensive analysis of the molecular geometry and conformation of this compound (PAOX), a compound of interest for researchers, scientists, and drug development professionals. PAOX is a structural analogue of pyrazinamide, a key antituberculosis drug.[1][2][3] Understanding its three-dimensional structure is crucial for elucidating its biological activity and for the rational design of new derivatives with enhanced therapeutic properties.

Molecular Structure and Conformation

The molecular structure of this compound has been determined with high precision through single-crystal X-ray diffraction.[3][4] The compound crystallizes in the monoclinic space group P2₁, with two independent molecules (designated A and B) in the asymmetric unit.[3][4] This indicates slight conformational differences between the two molecules in the solid state.

The core of the molecule consists of a planar pyrazine ring. The amidoxime group is attached to the C2 position of this ring. The planarity of the pyrazine ring is well-maintained in both molecules A and B, with average deviations from planarity being minimal.[3] A key conformational feature is the dihedral angle between the plane of the pyrazine ring and the plane of the amidoxime group. For molecule A, this angle is 10.2(2)°, while for molecule B, it is 3.6(2)°.[3] These values indicate that the molecule is nearly planar, but with a slight twist between the aromatic ring and the amidoxime substituent.

The conformation of PAOX is stabilized by a network of intramolecular and intermolecular hydrogen bonds.[3][4] Intramolecular hydrogen bonds are observed between the amine and oxime groups of the amidoxime moiety and the nitrogen atoms of the pyrazine ring.[3][4] In the crystal lattice, intermolecular hydrogen bonds and π-π stacking interactions between pyrazine rings of adjacent molecules lead to the formation of a complex three-dimensional supramolecular architecture, including dimers and helical-like polymers.[2][3][4]

Computational studies using Density Functional Theory (DFT) have complemented the experimental X-ray data, providing insights into the molecule's geometric and energetic properties in the gas phase.[2][3] These calculations are consistent with the experimental findings, confirming the stability of the observed conformation.[3]

Data Presentation

The following tables summarize the key quantitative data on the molecular geometry of this compound, derived from single-crystal X-ray diffraction studies.[5]

Table 1: Selected Bond Lengths (Å) of this compound [5]

| Bond | Molecule A | Molecule B |

| N1-C2 | 1.341(3) | 1.338(3) |

| N1-C6 | 1.328(3) | 1.325(3) |

| N4-C3 | 1.331(3) | 1.328(3) |

| N4-C5 | 1.335(3) | 1.331(3) |

| C2-C3 | 1.389(3) | 1.391(3) |

| C5-C6 | 1.385(4) | 1.386(4) |

| C2-C7 | 1.480(3) | 1.482(3) |

| C7-N8 | 1.321(3) | 1.319(3) |

| C7-N9 | 1.378(3) | 1.375(3) |

| N9-O10 | 1.405(2) | 1.408(2) |

Table 2: Selected Bond Angles (°) of this compound [5]

| Angle | Molecule A | Molecule B |

| C6-N1-C2 | 116.3(2) | 116.4(2) |

| C3-N4-C5 | 116.0(2) | 116.2(2) |

| N1-C2-C3 | 122.3(2) | 122.2(2) |

| N4-C3-C2 | 121.9(2) | 121.8(2) |

| N4-C5-C6 | 122.0(2) | 122.1(2) |

| N1-C6-C5 | 121.5(2) | 121.4(2) |

| N1-C2-C7 | 118.0(2) | 118.2(2) |

| C3-C2-C7 | 119.7(2) | 119.6(2) |

| N8-C7-N9 | 119.8(2) | 120.0(2) |

| N8-C7-C2 | 123.5(2) | 123.2(2) |

| N9-C7-C2 | 116.7(2) | 116.8(2) |

| C7-N9-O10 | 111.4(2) | 111.3(2) |

Table 3: Selected Torsion Angles (°) of this compound [5]

| Torsion Angle | Molecule A | Molecule B |

| N1-C2-C7-N8 | -171.0(2) | -175.7(2) |

| C3-C2-C7-N8 | 9.4(4) | 4.6(4) |

| N1-C2-C7-N9 | 9.5(3) | 4.0(3) |

| C3-C2-C7-N9 | -170.1(2) | -175.7(2) |

| C2-C7-N9-O10 | 178.6(2) | 179.3(2) |

| N8-C7-N9-O10 | -1.9(3) | -0.4(3) |

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of the molecular structure of this compound was achieved through single-crystal X-ray diffraction analysis.[3][4]

-

Crystal Growth: Single crystals of PAOX suitable for X-ray diffraction were obtained by the diffusion method.[2][3]

-

Data Collection: A suitable crystal was mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a Cu Kα radiation source.[5]

-

Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in difference Fourier maps and refined isotropically.[3][4]

Computational Methods

Density Functional Theory (DFT) calculations were performed to optimize the geometry of the PAOX monomer and to analyze its energetic and spectroscopic properties.[2][3]

-

Model Building: The initial geometry for the calculations was based on the X-ray diffraction data.

-

Geometry Optimization: The geometry of the PAOX monomer was fully optimized in the gas phase using the B3LYP functional with the 6-311+G(d,p) basis set.[4]

-

Frequency Calculations: Vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to aid in the interpretation of experimental vibrational spectra.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the molecular structure of a compound like this compound using single-crystal X-ray diffraction.

Caption: Experimental workflow for molecular structure determination.

References

- 1. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 3. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and mic ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10537H [pubs.rsc.org]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

A Technical Guide to the Solubility and Crystallographic Characteristics of Pyrazine-2-amidoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and solid-state properties of Pyrazine-2-amidoxime (PAOX), a compound of interest in pharmaceutical development. This document summarizes key quantitative data, details experimental protocols from published research, and presents visualizations of experimental workflows.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation potential. Quantitative solubility data for this compound in various solvents at ambient temperature has been reported and is summarized in Table 1.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 30[1] |

| Dimethyl sulfoxide (DMSO) | 30[1] |

| Ethanol | 0.2[1] |

| Phosphate-Buffered Saline (PBS) pH 7.2 | 0.1[1] |

Additionally, qualitative assessments indicate that this compound exhibits better solubility in non-aqueous solvents.[2] Ultraviolet-visible (UV-Vis) spectrophotometry has been successfully performed in acetonitrile, ethanol, and water, indicating some degree of solubility in these media.[3][4]

Crystallographic Characterization

To date, a single crystalline form of this compound has been reported in the scientific literature.[1][2][5] While the phenomenon of polymorphism is acknowledged as being solvent-dependent, no distinct polymorphic forms of this compound have been experimentally isolated and characterized.[2]

The known crystal form of this compound has been extensively characterized by single-crystal X-ray diffraction.[2][3][5] The key crystallographic data are presented in Table 2.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁[2][3] |

| Asymmetric Unit | 2 molecules (A and B)[2][3] |

The crystal structure of this compound is stabilized by a network of intramolecular and intermolecular hydrogen bonds, including N–H⋯O, N–H⋯N, C–H⋯N, O–H⋯N, and C–H⋯O interactions.[2][3] The molecules pack in a manner that forms dimers and stable helical-like polymeric structures.[2][5]

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide for determining the solubility and crystallographic properties of this compound.

Crystallization by Vapor Diffusion

High-quality single crystals of this compound suitable for X-ray diffraction were obtained using the vapor diffusion method.[5]

-

Procedure:

-

This compound (2 mg) was dissolved in 1 mL of acetonitrile (MeCN).

-

Tetrahydropyran (THP) (2.5 mL) was used as the anti-solvent.

-

The solution of this compound in acetonitrile was placed in a small, open container.

-

This container was then placed inside a larger, sealed container holding the anti-solvent, tetrahydropyran.

-

The system was left undisturbed at room temperature for over two weeks to allow for slow vapor diffusion of the anti-solvent into the solution, leading to crystallization.

-

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound was performed using single-crystal X-ray diffraction.

-

Instrumentation: Oxford Diffraction Gemini R ULTRA Ruby CCD diffractometer with CuKα radiation.

-

Data Collection: Diffraction data were collected at 22 ± 0.1°C.

-

Data Reduction and Analysis: The collected data were processed using CrysAlis RED software, which included multi-scan absorption corrections.

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for the crystallization and subsequent crystallographic analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and mic ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10537H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Pyrazine-2-amidoxime in Antimicrobial Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2-amidoxime (PAOX) is a heterocyclic compound and a structural analog of pyrazinamide, a frontline antituberculosis drug.[1][2][3] Amidoxime derivatives are a class of compounds with a wide range of biological activities, including antimicrobial, antifungal, and antitubercular properties.[1][4] This document provides detailed application notes and protocols for the synthesis and evaluation of this compound and its derivatives as potential antimicrobial agents.

Antimicrobial Activity of this compound

This compound has demonstrated notable antimicrobial activity against a spectrum of pathogens, including fungi and both Gram-positive and Gram-negative bacteria.[1] Its efficacy, particularly against Candida albicans, highlights its potential as an antifungal agent.

Quantitative Antimicrobial Data

The antimicrobial activity of this compound (PAOX) has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays.

| Compound | Microorganism | MIC | MBC/MFC | Reference |

| This compound (PAOX) | Candida albicans | 0.58 mM | Not Specified | [1] |

| This compound (PAOX) | Bacterial Strains | 5.79 mM | Not Specified | [1] |

| This compound Derivatives | Mycobacterium tuberculosis | 25-100 µg/mL | Not Specified | [5] |

| This compound Derivative (Compound 9) | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL | Not Specified | [6] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from pyrazinecarbonitrile and hydroxylamine.[5]

Materials:

-

Pyrazinecarbonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Melting point apparatus

-

Spectroscopic instruments for characterization (e.g., IR, NMR)

Procedure:

-

In a round-bottom flask, dissolve pyrazinecarbonitrile in ethanol.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

-

Slowly add the hydroxylamine solution to the pyrazinecarbonitrile solution with continuous stirring.

-

Attach a reflux condenser to the flask and heat the reaction mixture at 60-80°C for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The product, this compound, may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash with cold water.

-

Dry the product thoroughly.

-

Determine the melting point and characterize the compound using spectroscopic methods (e.g., IR, 1H NMR, 13C NMR) to confirm its identity and purity.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the microbroth dilution method for determining the MIC of this compound.[7]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

Microbial cultures (bacterial and fungal strains)

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Plate reader (optional, for measuring optical density)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.

-

In a 96-well plate, perform serial two-fold dilutions of the compound stock solution with the appropriate sterile broth to achieve a range of concentrations.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well (except for the negative control) with the microbial suspension.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 25-30°C for 24-48 hours for fungi).

-

After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Optionally, read the absorbance at 600 nm using a plate reader to quantify growth.

Diagram of MIC Determination Workflow:

Caption: Experimental workflow for MIC determination.

Mechanism of Action

The precise mechanism of antimicrobial action for this compound is not yet fully elucidated. However, studies suggest that its ability to act as a bidentate ligand and coordinate with d-block metal ions may play a crucial role.[1] This chelation of essential metal ions could disrupt vital enzymatic processes within the microbial cells, leading to growth inhibition and cell death. Further research is required to identify the specific molecular targets and signaling pathways affected by this compound.

Proposed Mechanism of Action Diagram:

Caption: Proposed mechanism involving metal ion chelation.

Conclusion

This compound presents a promising scaffold for the development of novel antimicrobial agents. The provided protocols for its synthesis and antimicrobial evaluation offer a foundation for further research in this area. Future studies should focus on elucidating the specific mechanism of action, exploring the structure-activity relationships of its derivatives, and evaluating its in vivo efficacy and safety profile.

References

- 1. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and mic ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10537H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antibacterial activity of novel pyridine and pyrazine derivatives obtained from amidoximes | Zendy [zendy.io]

- 7. rsc.org [rsc.org]

Application Notes and Protocols: Antifungal Activity of Pyrazine-2-amidoxime against Candida albicans

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known antifungal activity of Pyrazine-2-amidoxime (PAOX) against the opportunistic fungal pathogen Candida albicans. Detailed protocols for in vitro susceptibility testing are outlined to facilitate further research and drug development efforts.

Introduction

This compound is a structural analogue of pyrazinamide, a medication used to treat tuberculosis.[1] Emerging research has demonstrated its promising antifungal properties, particularly against Candida albicans, a leading cause of invasive fungal infections in humans.[1][2] This document summarizes the quantitative data on its efficacy and provides standardized protocols for its evaluation.

Data Presentation

The antifungal activity of this compound against Candida albicans has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values.

| Compound | Organism | MIC (mM) | MFC (mM) | Reference |

| This compound (PAOX) | Candida albicans ATCC 4635 | 0.58 | 5.79 | [1][2] |

Note: A lower MIC value indicates greater potency in inhibiting the growth of the fungus. The MFC is the lowest concentration of an antimicrobial agent that prevents the growth of an organism after subculture on to antibiotic-free media.

Postulated Mechanism of Action

While the precise signaling pathway of this compound's antifungal activity against Candida albicans has not been definitively elucidated in the reviewed literature, a common mechanism for antifungal compounds, particularly heterocyclic structures, is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell lysis and death. The following diagram illustrates this putative pathway.

Caption: Putative mechanism of action of this compound.

Experimental Protocols

The following protocols are based on the standardized broth microdilution method for antifungal susceptibility testing as described by the Clinical and Laboratory Standards Institute (CLSI) documents M27 and M44.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound (PAOX)

-

Candida albicans strain (e.g., ATCC 4635)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C)

-

Sterile pipettes and tips

Workflow:

Caption: Workflow for MIC determination.

Procedure:

-

Inoculum Preparation:

-

Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

-

Suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the PAOX stock solution in RPMI-1640 medium in a separate 96-well plate to achieve concentrations ranging from, for example, 10 mM down to 0.02 mM.

-

-

Microtiter Plate Assay:

-

Add 100 µL of the standardized C. albicans inoculum to each well of a new 96-well microtiter plate.

-

Transfer 100 µL of each PAOX dilution to the corresponding wells containing the inoculum.

-

Include a growth control well (inoculum without PAOX) and a sterility control well (medium only).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of PAOX at which there is no visible growth.

-

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This method determines the lowest concentration of an antifungal agent that kills the microorganism.

Materials:

-

Microtiter plate from the completed MIC assay

-

Sabouraud Dextrose Agar (SDA) plates

-

Sterile pipettes and tips

-

Incubator (35°C)

Workflow:

Caption: Workflow for MFC determination.

Procedure:

-

Subculturing:

-

From the wells of the completed MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.

-

Spot-inoculate the aliquot onto a fresh SDA plate.

-

-

Incubation:

-

Incubate the SDA plates at 35°C for 48 hours.

-

-

MFC Determination:

-

After incubation, observe the SDA plates for fungal growth.

-

The MFC is the lowest concentration of PAOX from the MIC plate that results in no growth on the subculture agar plate, indicating a 99.9% killing of the original inoculum.

-

Conclusion

This compound demonstrates notable in vitro antifungal activity against Candida albicans. The provided protocols offer a standardized framework for researchers to further investigate its efficacy, explore its mechanism of action, and evaluate its potential as a novel antifungal therapeutic. Further studies are warranted to elucidate the precise molecular targets and signaling pathways affected by this compound in C. albicans.

References

Application Notes and Protocols: Pyrazine-2-amidoxime in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of pyrazine-2-amidoxime (PAOX) as a versatile ligand in coordination chemistry. It covers the synthesis of the ligand and its metal complexes, their characterization, and evaluation of their biological activities, with a focus on antimicrobial applications.

Introduction

This compound is a heterocyclic compound that has garnered significant interest in coordination chemistry due to its versatile chelating properties. As a structural analogue of pyrazinamide, a key antituberculosis drug, PAOX and its metal complexes are being explored for their potential as therapeutic agents. The pyrazine ring and the amidoxime group provide multiple coordination sites (N and O donor atoms), allowing PAOX to act as a bidentate or bridging ligand, forming stable mononuclear or polynuclear complexes with a variety of transition metals.[1] These complexes have shown promising biological activities, including antifungal and antibacterial properties.[2][3]

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₄O | [4] |

| Molecular Weight | 138.1 g/mol | [4] |

| Appearance | Crystalline solid | [4] |

| Melting Point | Decomposes at >170 °C | [2] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml | [4] |

Stability Constants of this compound Metal Complexes

The stability of metal complexes with this compound has been determined spectrophotometrically in different solvents. The following table summarizes the logarithm of the overall stability constants (log β).

| Metal Ion | Molar Ratio (M:L) | log β (in Acetonitrile) | log β (in Water) | Reference |

| Co(II) | 1:2 | 8.53 | 7.98 | [2] |

| Mn(II) | 1:2 | 8.21 | 7.65 | [2] |

| Fe(II) | 1:2 | 9.01 | 8.43 | [2] |

| Cr(III) | 1:2 | 9.87 | 9.21 | [2] |

| Ru(III) | 1:2 | Stable | Stable | [5] |

| Ir(III) | 1:2 | Stable | Stable | [6] |

Antimicrobial Activity of this compound and its Ru(III) Complex

The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) are key indicators of antimicrobial efficacy.

| Compound/Complex | Microorganism | MIC (mM) | MBC/MFC (mM) | Reference |

| This compound (PAOX) | Candida albicans | 0.58 | 5.79 | [2] |

| This compound (PAOX) | Gram-positive bacteria | 5.79 | 5.79 | [2] |

| This compound (PAOX) | Gram-negative bacteria | 5.79 | 5.79 | [2] |

| [RuCl(PAOX)₂(OH₂)]Cl₂ | Candida albicans | - | - | [3] |

Experimental Protocols

Synthesis of this compound (PAOX)

This protocol describes a common method for the synthesis of PAOX starting from pyrazine-2-carbonitrile.

Step 1: Synthesis of Pyrazine-2-carboxamide

-

Reaction Setup: In a round-bottom flask, dissolve pyrazine-2-carbonitrile in a suitable solvent such as a mixture of ethanol and water.

-

Hydrolysis: Add a controlled amount of a base (e.g., sodium hydroxide) or acid to catalyze the partial hydrolysis of the nitrile group. The reaction is typically carried out at a specific pH and temperature to favor the formation of the amide over the carboxylic acid.[7]

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture and extract the pyrazine-2-carboxamide with an appropriate organic solvent.

-

Purification: Purify the product by recrystallization or column chromatography.

Step 2: Conversion to this compound

-

Reaction with Hydroxylamine: The synthesis of amidoximes from amides is a well-established reaction. A common method involves the reaction of the corresponding amide with hydroxylamine.

-

Alternative Route: An alternative and often higher-yielding method involves the reaction of an ester derivative of pyrazinoic acid (e.g., ethyl-pyrazinoate) with hydroxylamine hydrochloride in the presence of a base like sodium carbonate. The reaction is typically refluxed in ethanol.[8]

-

Purification: The resulting this compound can be purified by recrystallization from a suitable solvent.

Synthesis of a Representative Metal Complex: [RuCl(PAOX)₂(OH₂)]Cl₂

This protocol is based on the synthesis of a Ru(III) complex with PAOX.[5]

-

Reactants: Use ruthenium(III) chloride hydrate (RuCl₃·xH₂O) and this compound (PAOX) in a 1:2 molar ratio.

-

Solvent: Dissolve the reactants in a suitable solvent, such as methanol or ethanol.

-

Reaction Conditions: Reflux the reaction mixture for several hours (e.g., 4-6 hours). The color of the solution may change, indicating complex formation.

-

Isolation: After cooling, the complex may precipitate out of the solution. If not, the solvent can be slowly evaporated to yield the product.

-

Purification: The crude product can be washed with a non-polar solvent like diethyl ether to remove any unreacted ligand and then dried under vacuum.

Characterization of Ligand and Complexes

The synthesized ligand and its metal complexes should be thoroughly characterized using various analytical techniques:

-

Spectroscopy: FT-IR, UV-Vis, and NMR spectroscopy to confirm the structure and coordination of the ligand to the metal center.

-

Elemental Analysis: To determine the elemental composition and confirm the stoichiometry of the complexes.

-

Thermal Analysis (TGA/DSC): To study the thermal stability of the compounds.

-

X-ray Crystallography: To determine the single-crystal structure and elucidate the coordination geometry.

Protocol for Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.[1]

-

Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Compound Dilution: Prepare a series of two-fold dilutions of the test compound (PAOX or its metal complex) in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include a positive control (fungus without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that results in a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density.

Visualizations

Experimental Workflow: From Ligand Synthesis to Biological Evaluation

Caption: Workflow for the synthesis and biological evaluation of PAOX complexes.

Proposed Mechanism of Antifungal Action

Pyrazine derivatives are believed to exert their antifungal effects by a mechanism similar to that of azole antifungals, which involves the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane.

Caption: Proposed inhibition of the fungal ergosterol biosynthesis pathway.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Coordination chemistry of pyrazine derivatives analogues of PZA : design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03068H [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. jyoungpharm.org [jyoungpharm.org]

Application Notes and Protocols for the Synthesis of Metal Complexes with Pyrazine-2-amidoxime

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis, characterization, and antimicrobial evaluation of metal complexes incorporating Pyrazine-2-amidoxime (PAOX). This compound is a structural analog of pyrazinamide, a key antitubercular drug, and its metal complexes are of significant interest for the development of new therapeutic agents.[1] The coordination of metal ions with PAOX can enhance its biological activity, leading to novel compounds with potential antibacterial and antifungal properties.

Introduction to Synthesis

This compound typically acts as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the pyrazine ring and the oxime group.[2][3] The synthesis of these complexes is generally achieved by reacting a metal salt with the PAOX ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions can be tuned to isolate complexes with different metal-to-ligand ratios and coordination geometries. The resulting metal complexes can be characterized by various spectroscopic and analytical techniques to elucidate their structure and properties.

Experimental Protocols

Protocol 1: Synthesis of a Ruthenium(III)-Pyrazine-2-amidoxime Complex

This protocol is adapted from the work of Ogryzek et al. (2016) and describes the synthesis of [RuCl(PAOX)₂(OH₂)]Cl₂.[2]

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

This compound (PAOX)

-

Ethanol

-

Distilled water

Procedure:

-

Dissolve 1 mmol of Ruthenium(III) chloride hydrate in 10 mL of distilled water.

-

Dissolve 2 mmol of this compound in 20 mL of ethanol.

-

Slowly add the ethanolic solution of PAOX to the aqueous solution of RuCl₃ with constant stirring.

-

Reflux the resulting mixture for 6 hours.

-

After cooling to room temperature, the solvent is evaporated under reduced pressure.

-

The resulting solid is washed with diethyl ether to remove any unreacted ligand.

-

The final product is dried in a desiccator over anhydrous CaCl₂.

Protocol 2: Synthesis of Nickel(II)-Pyrazine-2-amidoxime Complexes

This protocol is a general procedure based on the work of An et al. (2011) for the synthesis of tetranuclear Ni(II)-PAOX complexes.[4]

Materials:

-

Nickel(II) salt (e.g., Ni(ClO₄)₂·6H₂O or Ni(NO₃)₂·6H₂O)

-

This compound (H₂pzaox)

-

Methanol

-

Pyridine

-

Diethyl ether

Procedure:

-